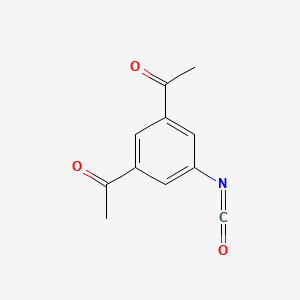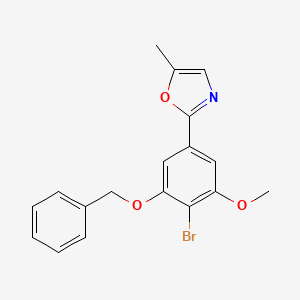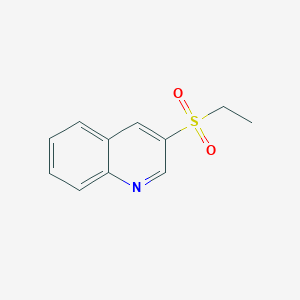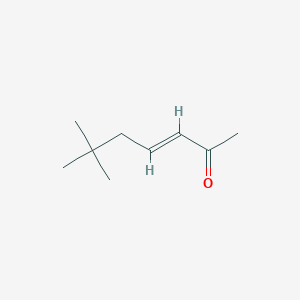
6,6-Dimethylhept-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethylhept-3-en-2-one is an organic compound with the molecular formula C9H16O. It is a ketone characterized by the presence of a double bond and two methyl groups attached to the sixth carbon atom. This compound is of interest due to its unique structural features and its applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylhept-3-en-2-one typically involves the reaction of t-butylacetylene with acrolein in the presence of a proton-extracting agent such as an organometallic compound or metallic lithium. The reaction is carried out at temperatures ranging from -40°C to +20°C. The product is then isolated and purified .
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar synthetic routes but with optimizations for large-scale production. The use of safer solvents like cyclopentyl methyl ether instead of tetrahydrofuran has been implemented to enhance safety and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: 6,6-Dimethylhept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or hydrogen halides can be used for addition reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethylhept-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 6,6-Dimethylhept-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding. Detailed studies on its molecular targets and pathways are still ongoing .
Vergleich Mit ähnlichen Verbindungen
6,6-Dimethyl-3-heptyne: A structurally similar compound with a triple bond instead of a double bond.
6-Hydroxy-4,6-dimethyl-3-hepten-2-one: A compound with a hydroxyl group attached to the carbon chain.
Uniqueness: 6,6-Dimethylhept-3-en-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Its combination of a double bond and a ketone group makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(E)-6,6-dimethylhept-3-en-2-one |
InChI |
InChI=1S/C9H16O/c1-8(10)6-5-7-9(2,3)4/h5-6H,7H2,1-4H3/b6-5+ |
InChI-Schlüssel |
ODIWAYIMVVHHLK-AATRIKPKSA-N |
Isomerische SMILES |
CC(=O)/C=C/CC(C)(C)C |
Kanonische SMILES |
CC(=O)C=CCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


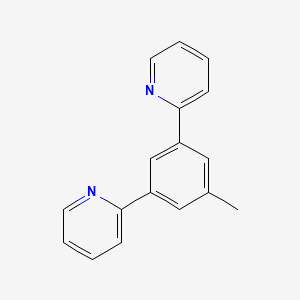
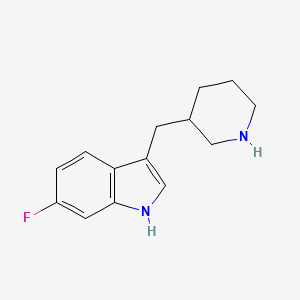
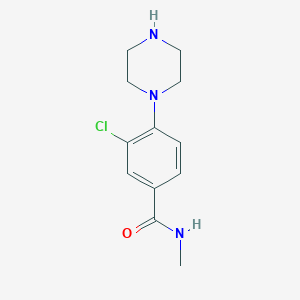
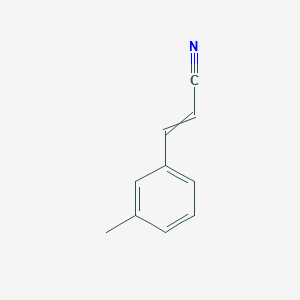
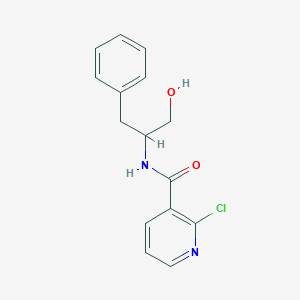
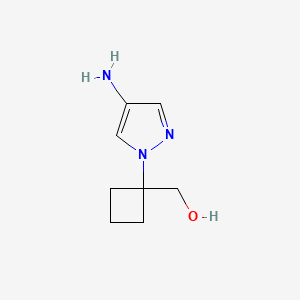
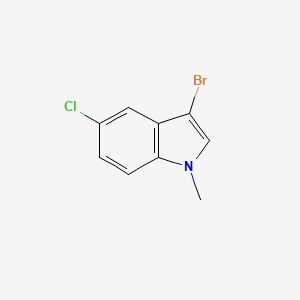
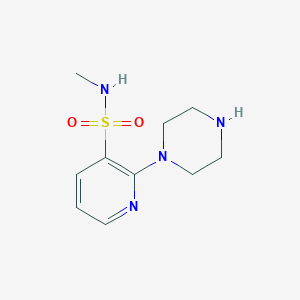
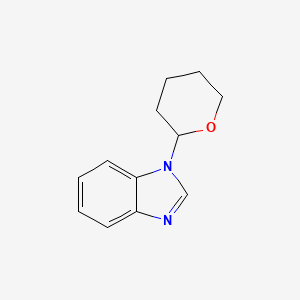
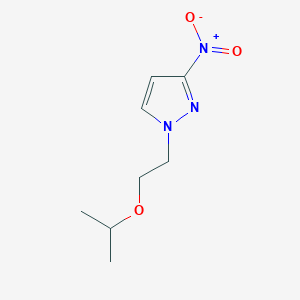
![3-benzylamino-4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8315526.png)
